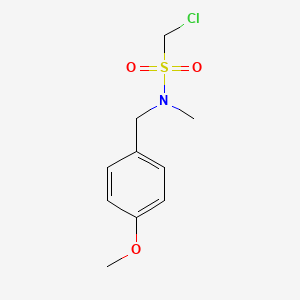
1-Chloro-n-(4-methoxybenzyl)-n-methylmethanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-n-(4-methoxybenzyl)-n-methylmethanesulfonamide is a chemical compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chloro group, a methoxybenzyl group, and a methylmethanesulfonamide group.
Vorbereitungsmethoden
The synthesis of 1-Chloro-n-(4-methoxybenzyl)-n-methylmethanesulfonamide typically involves several steps. One common synthetic route includes the reaction of 1-chloro-N,N,2-trimethylpropenylamine with 4-methoxybenzyl chloride under controlled conditions . The reaction is carried out in the presence of a suitable solvent, such as tetrahydrofuran, and a base, such as sodium hydroxide, to facilitate the formation of the desired product . Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-Chloro-n-(4-methoxybenzyl)-n-methylmethanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form corresponding amines.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonamide and alcohol.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines . Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Chloro-n-(4-methoxybenzyl)-n-methylmethanesulfonamide has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-Chloro-n-(4-methoxybenzyl)-n-methylmethanesulfonamide involves its interaction with specific molecular targets and pathways. The chloro group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity . The methoxybenzyl group may enhance the compound’s binding affinity and selectivity for certain targets . The methylmethanesulfonamide group can contribute to the compound’s solubility and stability .
Vergleich Mit ähnlichen Verbindungen
1-Chloro-n-(4-methoxybenzyl)-n-methylmethanesulfonamide can be compared with other similar compounds, such as:
1-Chloro-n-(4-methylbenzyl)-n-methylmethanesulfonamide: Similar structure but with a methyl group instead of a methoxy group.
1-Chloro-n-(4-ethoxybenzyl)-n-methylmethanesulfonamide: Similar structure but with an ethoxy group instead of a methoxy group.
1-Chloro-n-(4-hydroxybenzyl)-n-methylmethanesulfonamide: Similar structure but with a hydroxy group instead of a methoxy group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C10H14ClNO3S |
|---|---|
Molekulargewicht |
263.74 g/mol |
IUPAC-Name |
1-chloro-N-[(4-methoxyphenyl)methyl]-N-methylmethanesulfonamide |
InChI |
InChI=1S/C10H14ClNO3S/c1-12(16(13,14)8-11)7-9-3-5-10(15-2)6-4-9/h3-6H,7-8H2,1-2H3 |
InChI-Schlüssel |
COFIXLQEMCWNAU-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CC1=CC=C(C=C1)OC)S(=O)(=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


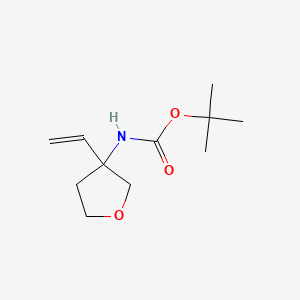
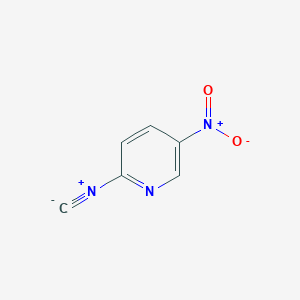
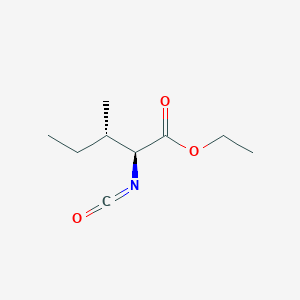
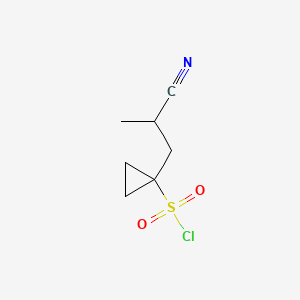
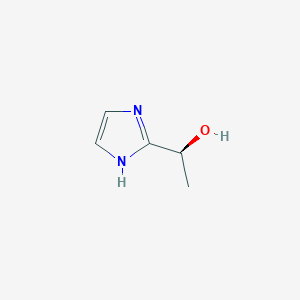
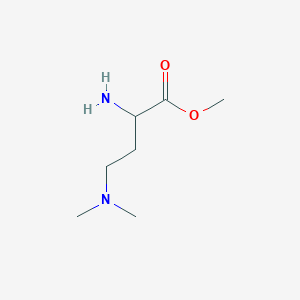
![1-Methyl-2-azaspiro[4.5]decane](/img/structure/B13618184.png)
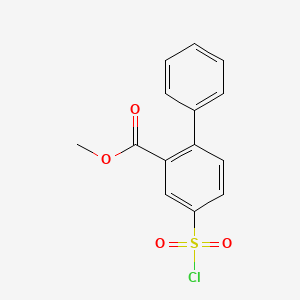
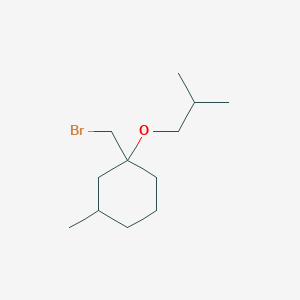
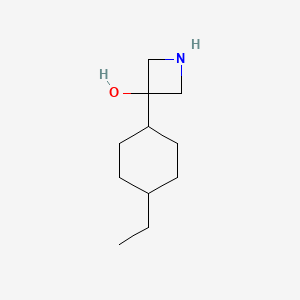
![1-Methoxyspiro[3.3]heptane-1-carboxylic acid](/img/structure/B13618198.png)
![Tert-butyl4-methyl-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B13618203.png)
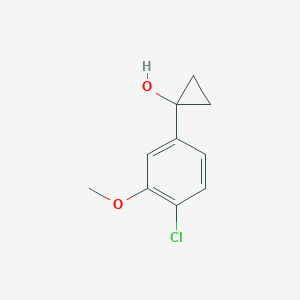
![tert-butyl N-[4-(pyrrolidin-3-yl)phenyl]carbamate](/img/structure/B13618219.png)
